molecular formula C18H17N3O2S2 B2440778 N-(4-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-25-9

N-(4-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2440778
CAS RN: 864917-25-9
M. Wt: 371.47
InChI Key: ZTLAYUJBNUPUBS-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as those containing a thiadiazole ring, are often used in medicinal chemistry due to their diverse biological activities . They can exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray diffraction (XRD) analysis . This allows researchers to determine the geometric parameters and the crystallization space group .


Chemical Reactions Analysis

Again, while specific reactions involving your compound are not available, similar compounds have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental techniques. For instance, the energy difference between the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) can be calculated .

Scientific Research Applications

Pharmacological Properties and Metabolic Pathways

  • Acetaminophen (paracetamol), a well-studied compound with analgesic and antipyretic properties, shares a similar concern regarding metabolism and toxicity. Its metabolism involves multiple pathways, including glucuronidation, sulfation, and oxidation. The toxic effects, particularly liver damage, are associated with the accumulation of a toxic metabolite, emphasizing the importance of understanding metabolic pathways for safety assessments (Li-zi Zhao & G. Pickering, 2011).

Therapeutic Uses and Mechanisms

  • The analgesic mechanism of acetaminophen, a compound structurally different but relevant in the context of pharmacological studies, involves its metabolite AM404 acting on receptors in the brain and spinal cord. This highlights the potential for compounds to exert effects through metabolites and receptor modulation, suggesting a pathway through which N-(4-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide might also act (N. Ohashi & T. Kohno, 2020).

Environmental and Toxicological Concerns

  • Environmental persistence and toxicity of pharmaceuticals, such as sulfamethoxazole, highlight the need for understanding the environmental impact and removal strategies of synthetic compounds. This context is critical for evaluating the broader implications of introducing new chemicals into clinical use (G. Prasannamedha & P. S. Kumar, 2020).

Potential for Carcinogenicity

  • Research on thiophene analogues of known carcinogens emphasizes the significance of structural analysis and toxicity assessment in drug development. It suggests that even minor structural modifications can profoundly impact biological activity and potential safety risks (J. Ashby et al., 1978).

Mechanism of Action

The mechanism of action for similar compounds often involves the inhibition of certain biological processes. For example, some 2-aminothiazole derivatives have been found to inhibit tubulin polymerization, which can disrupt cell division and growth .

Future Directions

The future research directions for similar compounds often involve further exploration of their biological activities and potential applications in medicine .

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-12-3-5-13(6-4-12)17-20-18(25-21-17)24-11-16(22)19-14-7-9-15(23-2)10-8-14/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLAYUJBNUPUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

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